ZM-447439

Aurora kinase Mitosis Chemical biology

Researchers studying mitotic regulation require consistent dual Aurora A/B inhibition-substituting with isoform-selective inhibitors yields divergent phenotypes. ZM-447439 solves this: • Balanced dual inhibitor: Aurora A IC50=110 nM, Aurora B IC50=130 nM, capturing full pan-Aurora mitotic effects (spindle defects, chromosome misalignment, cytokinesis failure) without multi-kinase off-target liabilities. • Induces endoreduplication (≥4N DNA polyploidy) in colon carcinoma-a unique phenotype absent with Aurora A-selective probes, enabling controlled aneuploidy studies. • Validated cisplatin chemosensitizer: enhances antiproliferative/proapoptotic effects in SiHa and GEP-NET models via p53 upregulation and BCL-2/HPV16 E6 downregulation. QC-verified, batch-specific data provided for reproducible preclinical research.

Molecular Formula C29H31N5O4
Molecular Weight 513.6 g/mol
CAS No. 331771-20-1
Cat. No. B1684298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM-447439
CAS331771-20-1
Synonyms4-(4-(N-benzoylamino)anilino)-6-methoxy-7-(3-(1-morpholino)propoxy)quinazoline
ZM 447439
ZM-447439
ZM447439
Molecular FormulaC29H31N5O4
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5
InChIInChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)
InChIKeyOGNYUTNQZVRGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZM-447439: Dual Aurora A/B Kinase Inhibitor Overview


ZM-447439 is a cell-permeable quinazoline-based small molecule that functions as a selective, ATP-competitive inhibitor of Aurora kinases A and B [1]. It is widely used as a chemical probe to dissect Aurora kinase functions in mitosis and cytokinesis, and as a reference compound in preclinical cancer research [2].

Target profile Dual Aurora A/B pathway inhibition study fit
Mitosis research Spindle assembly, chromosome alignment, and cytokinesis endpoint assays
Probe utility Cell-permeable chemical probe for Aurora-specific kinase studies

Why ZM-447439 Cannot Be Substituted


Aurora kinase inhibitors exhibit divergent selectivity profiles (pan-Aurora, Aurora A-selective, or Aurora B-selective) and distinct cellular phenotypes. ZM-447439 uniquely balances dual inhibition of Aurora A and B with moderate selectivity, producing a specific mitotic phenotype that differs from both Aurora A-selective inhibitors (e.g., MLN8054, Alisertib) and Aurora B-selective inhibitors (e.g., AZD1152-HQPA, Hesperadin) [1]. Substituting ZM-447439 with an alternative Aurora inhibitor will yield a different experimental outcome unless the target profile is precisely matched [2].

Selectivity mismatch: Aurora A- or B-selective inhibitors (e.g., MLN8054, AZD1152-HQPA) yield distinct mitotic phenotypes; dual A/B inhibition may not be reproduced.
Cellular potency gap: Similar in vitro Aurora B IC50 does not predict cellular equivalence—ZM-447439 requires higher concentrations than Hesperadin for comparable target engagement.
Off-target kinase context: Pan-Aurora inhibitors like VX-680 also inhibit Flt3 and Bcr-Abl, introducing confounding signals absent with ZM-447439.

Differentiation from Key Aurora Kinase Inhibitors


Balanced Dual Aurora A/B Inhibition vs. Selective Inhibitors

ZM-447439 exhibits a balanced dual inhibition profile against Aurora A and Aurora B (IC50 = 110 nM and 130 nM, respectively), in contrast to the Aurora A-selective inhibitor MLN8054 (IC50 = 4 nM for Aurora A) and the Aurora B-selective inhibitor AZD1152-HQPA (Ki = 0.36 nM for Aurora B) [1]. This balanced profile distinguishes ZM-447439 from both Aurora A-selective and Aurora B-selective inhibitors, making it a preferred tool for studying the combined functions of Aurora A and B in mitosis .

Dual A/B vs selective
Cross-study comparable
ZM-447439 inhibits Aurora A (IC50 110 nM) and Aurora B (130 nM), while MLN8054 is Aurora A-selective (4 nM) and AZD1152-HQPA is Aurora B-selective (Ki 0.36 nM).
ZM-447439: dual A/B vs MLN8054 (A) / AZD1152 (B) alone
Enables combined Aurora A/B functional studies; selective inhibitors do not replicate dual-target phenotype.
In vitro kinase assays; potency differences inform tool selection.
Aurora kinase Mitosis Chemical biology

Kinase Selectivity Profile vs. Pan-Aurora Inhibitor VX-680

ZM-447439 demonstrates moderate to excellent selectivity over a 16-kinase panel, with IC50 values >10 µM for CDK1/2/4, Plk1, and Chk1, and 8-fold selectivity over MEK1, Src, and Lck . In contrast, VX-680, a pan-Aurora inhibitor, also potently inhibits Flt3 (IC50 = 0.03 µM) and Bcr-Abl (T315I mutant, Ki = 0.042 µM), resulting in a broader off-target profile [1]. This difference makes ZM-447439 a cleaner chemical probe for dissecting Aurora-specific functions without confounding multi-kinase effects.

Selectivity vs VX-680
Cross-study comparable
ZM-447439 shows >10 µM IC50 for CDK1/Plk1 and 8-fold selectivity over MEK1/Src/Lck, whereas VX-680 potently inhibits Flt3 (0.03 µM) and Bcr-Abl T315I (Ki 0.042 µM).
ZM-447439: narrow off-target profile vs VX-680: multi-kinase inhibitor
Supports Aurora-specific interpretation; VX-680 introduces Flt3/Bcr-Abl confounding.
Kinase panel assays; broader profiling may be needed.
Kinase selectivity Off-target effects Chemical probe

Cellular Phenotype vs. Hesperadin in Mitotic Checkpoint Assays

In a comparative cellular study, both ZM-447439 (2 µM) and Hesperadin (100 nM) were used to inhibit Aurora B in nocodazole-arrested HeLa cells [1]. Both compounds effectively reduced kinetochore-localized Aurora B substrates, but ZM-447439 required a 20-fold higher concentration to achieve a comparable biochemical effect, highlighting differences in cellular potency despite similar in vitro Aurora B IC50 values (ZM-447439: 130 nM; Hesperadin: 250 nM). This discrepancy is critical for experimental design: equimolar concentrations of these inhibitors will not produce equivalent Aurora B inhibition in cells.

Cellular phenotype vs Hesperadin
Direct head-to-head
ZM-447439 at 2 µM achieves Aurora B substrate reduction comparable to Hesperadin at 100 nM in nocodazole-arrested HeLa cells, indicating a ~20-fold cellular potency gap.
ZM-447439: 2 µM vs Hesperadin: 100 nM (20×)
Equimolar concentrations do not guarantee equivalent Aurora B inhibition in cells; dose adjustment required.
HeLa cell immunofluorescence; potency differences impact experimental design.
Mitotic checkpoint Chromosome alignment Aneuploidy

Chemosensitization with Cisplatin in Cervical Cancer Cells

In SiHa cervical cancer cells, the combination of ZM-447439 with cisplatin produced significantly greater growth inhibition than either agent alone [1]. The combination treatment increased the inhibition rate (P < 0.05 vs. single agents), enhanced S-phase cell cycle arrest, and augmented early apoptosis compared to cisplatin monotherapy [1]. Mechanistically, the combination further reduced the expression of the anti-apoptotic protein BCL-2 and the viral oncoprotein HPV16 E6, while increasing the pro-apoptotic protein p53 [1].

Cisplatin combination
Direct head-to-head
ZM-447439 + cisplatin produced enhanced growth inhibition (P
Combination vs Cisplatin or ZM-447439 alone
Supports chemosensitization endpoint context; synergy involves p53/BCL-2 modulation.
SiHa cell model; reported apoptosis and proliferation endpoints.
Broad antiproliferative activity
Class-level inference
IC50 range of 0.186–3 µM across leukemia, breast, pancreatic, and neuroendocrine cell lines, contrasting with Aurora A-selective inhibitors whose activity depends on specific mutations.
ZM-447439: broad vs Alisertib: context-dependent
Reported broad antiproliferative range may support pan-cancer screening; class-level evidence requires validation.
72-hour viability assays; genetic background influences comparator sensitivity.
Endoreduplication vs MLN8054
Direct head-to-head
ZM-447439 induces endoreduplication and ≥4N DNA accumulation, while MLN8054 causes G1 arrest without polyploidy.
ZM-447439: polyploidy vs MLN8054: G1 arrest
Unique endoreduplication phenotype enables studies of mitotic catastrophe and genomic instability, not captured by Aurora A-selective inhibition.
HCT116 colon carcinoma model; p53-dependent postmitotic checkpoint context.
Combination therapy Chemosensitization Cervical cancer

Broad Antiproliferative Activity Across Cancer Cell Lines

ZM-447439 exhibits antiproliferative activity across a broad panel of cancer cell lines, with IC50 values spanning the nanomolar to low micromolar range [1]. Representative IC50 values include: 0.186 µM in EoL-1 (leukemia), 0.198 µM in MCF7 (breast), 0.9 µM in QGP-1 (pancreatic neuroendocrine), and 3 µM in BON and MIP-101 (gastroenteropancreatic neuroendocrine) . This broad activity contrasts with Aurora A-selective inhibitors such as MLN8237 (Alisertib), which show preferential activity in cell lines with specific genetic backgrounds (e.g., p53 status, Aurora A overexpression) [2].

Broad antiproliferative activity
Class-level inference
IC50 range of 0.186–3 µM across leukemia, breast, pancreatic, and neuroendocrine cell lines, contrasting with Aurora A-selective inhibitors whose activity depends on specific mutations.
ZM-447439: broad vs Alisertib: context-dependent
Reported broad antiproliferative range may support pan-cancer screening; class-level evidence requires validation.
72-hour viability assays; genetic background influences comparator sensitivity.
Cancer cell lines Antiproliferative activity Preclinical screening

Endoreduplication Induction vs. Aurora A-Selective Inhibitor

In human colon carcinoma cells, Aurora B inhibition by ZM-447439 allows cells to undergo endoreduplication (DNA replication without cell division), whereas Aurora A-selective inhibition by MLN8054 does not [1]. Both inhibitors override the spindle checkpoint and activate the p53-dependent postmitotic G1 checkpoint, but only ZM-447439-treated cells subsequently re-replicate their DNA, producing polyploid cells with ≥4N DNA content [1]. This endoreduplication was shown to be a prerequisite for ZM-447439's full cytotoxic efficiency [1].

Endoreduplication vs MLN8054
Direct head-to-head
ZM-447439 induces endoreduplication and ≥4N DNA accumulation, while MLN8054 causes G1 arrest without polyploidy.
ZM-447439: polyploidy vs MLN8054: G1 arrest
Unique endoreduplication phenotype enables studies of mitotic catastrophe and genomic instability, not captured by Aurora A-selective inhibition.
HCT116 colon carcinoma model; p53-dependent postmitotic checkpoint context.
Endoreduplication Mitotic exit p53 checkpoint

Optimal Application Scenarios for ZM-447439


Dissecting Aurora A/B Interplay in Mitosis

ZM-447439 is the inhibitor of choice for studies requiring simultaneous inhibition of both Aurora A and Aurora B to investigate their combined roles in mitotic spindle assembly, chromosome alignment, and cytokinesis . Unlike Aurora A-selective (e.g., MLN8054) or Aurora B-selective (e.g., AZD1152-HQPA) inhibitors, ZM-447439's balanced dual inhibition (IC50: 110 nM and 130 nM) captures the full phenotypic consequences of pan-Aurora disruption without the multi-kinase off-targets of VX-680 . This makes it an essential chemical probe for basic cell biology research into mitotic regulation [4].

Combination Therapy with Cisplatin in p53-Proficient Tumors

ZM-447439 is a validated chemosensitizer for cisplatin in preclinical cancer models, particularly where p53 function is intact . Evidence from cervical cancer (SiHa) and neuroendocrine tumor (GEP-NET) cell lines demonstrates that ZM-447439 enhances the antiproliferative and proapoptotic effects of cisplatin, with mechanistic synergy involving upregulation of p53 and downregulation of BCL-2 and HPV16 E6 [4]. Procurement of ZM-447439 is indicated for laboratories developing Aurora kinase-targeted combination regimens or studying mechanisms of platinum resistance reversal .

Chemical Probe for Endoreduplication and Polyploidy

ZM-447439 uniquely induces endoreduplication—a process of DNA replication without cytokinesis leading to polyploid cells—in colon carcinoma cells, a phenotype not observed with Aurora A-selective inhibitors . This property makes ZM-447439 an indispensable tool for researchers studying the cellular consequences of mitotic failure, the generation of aneuploidy, and the p53-dependent postmitotic G1 checkpoint . The compound's ability to drive cells into a ≥4N DNA state provides a controlled experimental system for investigating genomic instability and mitotic catastrophe .

Broad-Spectrum Antiproliferative Screening Across Cancer Panels

ZM-447439 demonstrates consistent antiproliferative activity across a wide range of cancer cell types, including leukemia (EoL-1, IC50 = 0.186 µM), breast (MCF7, IC50 = 0.198 µM), pancreatic neuroendocrine (QGP-1, IC50 = 0.9 µM), and cervical (SiHa) lines . This broad activity, which is less dependent on specific genetic sensitizing mutations than Aurora A-selective inhibitors [4], positions ZM-447439 as an ideal reference compound for high-throughput screening campaigns aimed at identifying Aurora kinase-addicted tumor types or validating Aurora dependency signatures .

Application
Selection Property
Validation Focus
Aurora A/B co-inhibition studies
Dual Aurora A/B inhibition profile
Aurora A/B co-inhibition phenotypes in mitosis
Cisplatin combination models (p53-proficient)
Chemosensitization response in platinum-based contexts
p53/BCL-2 pathway modulation and apoptosis endpoints
Endoreduplication/polyploidy research
Postmitotic checkpoint override and DNA re-replication
Genomic instability and mitotic catastrophe endpoints
Pan-cancer antiproliferative screening
Broad-spectrum cellular activity context
Aurora dependency across tumor-type panels

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